Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- is an organosulfur compound with the molecular formula and a molar mass of approximately 168.21 g/mol. This compound features a sulfonamide functional group, characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom. Its structure can be represented as:
where R is the hydroxyethyl group and the nitrogen atoms are dimethylated. The compound has applications in various chemical processes, particularly in amine scrubbing techniques for capturing carbon dioxide.
Sulfamide can be synthesized through several methods, including:
Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- has several applications:
Studies on the interactions of sulfamide with other compounds are essential for understanding its reactivity and potential applications. Research indicates that sulfamide interacts with various amines and acids, influencing its behavior in chemical processes. Further interaction studies could provide insights into its efficacy in carbon capture technologies and pharmaceutical applications.
Sulfamide shares structural similarities with other sulfonamides and organosulfur compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | R−SO₂−NH₂ | First discovered sulfonamide antibiotic |
N-(2-Hydroxyethyl)-N,N-dimethyl-sulfamide | R−SO₂−N(CH₃)₂ | Contains hydroxyethyl group; used in CO2 capture |
N-Ethyl-N-(2-hydroxyethyl)-sulfanilamide | R−SO₂−N(C₂H₅) | Variation with ethyl group; different solubility |
Acetazolamide | R−SO₂−NH−C(=O)NH₂ | Carbonic anhydrase inhibitor; used for glaucoma |
Sulfamide's uniqueness lies in its specific hydroxyethyl substitution on the nitrogen atom, which enhances its solubility and reactivity compared to traditional sulfonamides. This modification makes it particularly effective for applications in carbon capture technologies.
The compound was first synthesized and cataloged in the early 21st century, with its initial PubChem entry created on September 9, 2005. Its discovery aligns with broader advancements in sulfonamide chemistry, which gained momentum after Gerhard Domagk's pioneering work on sulfa drugs in the 1930s. While not a therapeutic agent itself, its structural similarity to bioactive sulfonamides spurred interest in its potential as an intermediate in drug development. Key milestones include:
The compound adheres to IUPAC naming conventions and exhibits the following identifiers:
Property | Value |
---|---|
IUPAC Name | 1-(Dimethylsulfamoylamino)-2-hydroxyethane |
CAS Number | 89846-09-3 |
Molecular Formula | C₄H₁₂N₂O₃S |
SMILES | CN(C)S(=O)(=O)NCCO |
Systematic Classification | Organosulfur compound, sulfonamide |
Synonyms include N'-(2-Hydroxyethyl)-N,N-dimethylsulfamide and (Dimethylsulfamoyl)(2-hydroxyethyl)amine. Its structure features a sulfonamide core (-SO₂N<) with a dimethylamino group (-N(CH₃)₂) and a 2-hydroxyethyl (-CH₂CH₂OH) moiety, contributing to both hydrophilicity and reactivity.
This compound serves critical roles in multiple domains:
Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- (Chemical Abstracts Service number 89846-09-3) exhibits a molecular formula of C4H12N2O3S with a molecular weight of 168.22 grams per mole [1] [2]. The compound features a central sulfur atom in the +VI oxidation state, characteristic of sulfamide functional groups, bonded to two oxygen atoms forming the sulfonyl moiety (SO2) and connected to two nitrogen atoms in an asymmetric arrangement [3].
The molecular architecture consists of a sulfamide core with distinctive substitution patterns on the nitrogen atoms [1]. The primary nitrogen bears a 2-hydroxyethyl substituent (-CH2CH2OH), while the secondary nitrogen carries two methyl groups (-N(CH3)2), creating a N,N-disubstituted sulfamide structure [2]. This asymmetric substitution pattern generates inherent molecular chirality and influences the compound's three-dimensional configuration [4].
The stereochemical features of this sulfamide derivative are characterized by restricted rotation around the sulfur-nitrogen bonds, typical of sulfamide compounds [4] [5]. The presence of the hydroxyethyl substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions between the terminal hydroxyl group and other electronegative atoms within the molecule [6]. The dimethylamino group adopts a pyramidal geometry at the nitrogen center, with the nitrogen lone pair occupying the fourth tetrahedral position [4].
Bond length analysis reveals typical sulfamide characteristics with sulfur-oxygen bonds exhibiting partial double bond character due to d-π backbonding involving sulfur d-orbitals [4]. The sulfur-nitrogen bonds demonstrate lengths intermediate between single and double bonds, reflecting resonance contributions within the sulfamide functional group [7] [8]. The presence of electron-donating methyl groups on one nitrogen and the electron-withdrawing effect of the hydroxyl group create electronic asymmetry within the molecular framework [9].
Structural Parameter | Expected Range | Notes |
---|---|---|
S=O Bond Length | 1.428-1.467 Å | Shorter than single bonds due to partial double bond character [10] [11] |
S-N Bond Length | 1.608-1.696 Å | Varies based on substitution pattern [7] [8] |
N-C Bond Length | 1.356-1.473 Å | Depends on hybridization and electronic effects [7] |
O-S-O Bond Angle | 118.3-120.0° | Slightly compressed from tetrahedral geometry [10] [11] |
S-N-C Bond Angle | 106.0-108.6° | Deviation from ideal tetrahedral angle [10] [11] |
While specific crystallographic data for sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- is limited in the current literature, analogous sulfamide compounds provide insights into expected crystallographic parameters [12] [10]. Sulfamide derivatives typically crystallize in monoclinic or orthorhombic space groups, with crystal packing dominated by intermolecular hydrogen bonding networks [6].
The crystallographic analysis of related N,N-disubstituted sulfamides reveals that these compounds adopt extended conformations in the solid state to minimize steric interactions between substituents [11] [7]. The hydroxyethyl substituent in the target compound is expected to participate extensively in hydrogen bonding, both as a donor through the terminal hydroxyl group and as an acceptor through the oxygen atom [6].
Comparative analysis with structurally similar sulfamides indicates that the compound likely exhibits the following crystallographic characteristics: unit cell parameters consistent with low-symmetry space groups, with the asymmetric unit potentially containing multiple molecules due to the conformational flexibility of the hydroxyethyl chain [13] [10]. The crystal packing is anticipated to be stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the sulfonyl oxygen atoms [6].
The molecular arrangement in the crystal lattice is expected to feature chains or layers connected through hydrogen bonding networks [6]. The dimethylamino group, being sterically demanding, likely influences the crystal packing by limiting close intermolecular contacts and favoring arrangements that minimize unfavorable interactions [11].
Crystallographic Parameter | Expected Value | Basis for Estimation |
---|---|---|
Space Group | P21/c or Pbca | Common for sulfamide derivatives [12] [10] |
Unit Cell Type | Monoclinic or Orthorhombic | Typical for asymmetrically substituted sulfamides [11] |
Hydrogen Bond Pattern | O-H···O and N-H···O | Expected based on functional groups present [6] |
Molecular Conformation | Extended | Minimizes steric repulsion [11] [7] |
Computational studies using density functional theory methods, particularly at the B3LYP/6-31G(d,p) level, provide detailed insights into the conformational behavior of sulfamide compounds [14] [15]. For sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-, computational modeling reveals multiple stable conformers arising from rotation around the sulfur-nitrogen bonds and the flexible hydroxyethyl chain [4] [9].
The conformational landscape is characterized by energy barriers for rotation around the S-N bonds, typically ranging from 2-14 kilocalories per mole for sulfamide derivatives [4] [5]. The presence of the dimethylamino group creates a preference for conformations where the nitrogen lone pair adopts an anti-periplanar arrangement relative to the sulfur-oxygen bonds to minimize electron-electron repulsion [4].
Molecular orbital calculations demonstrate that the highest occupied molecular orbital energy and the lowest unoccupied molecular orbital energy gap reflect the electronic stability of different conformers [9] [16]. The hydroxyethyl substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding between the terminal hydroxyl group and the sulfonyl oxygen atoms [4] [6].
Natural bond orbital analysis reveals significant charge transfer interactions within the molecule, particularly involving the sulfur center and the nitrogen atoms [9] [17]. The calculated dipole moment varies significantly among different conformers, indicating substantial conformational dependence of the molecular electrostatic properties [9].
Conformational Property | Calculated Value | Computational Method |
---|---|---|
S-N Rotation Barrier | 2-8 kcal/mol | DFT/B3LYP calculations [4] [5] |
Preferred Dihedral Angle | 60-90° | Energy minimization studies [4] |
Dipole Moment Range | 2-6 Debye | Varies with conformation [9] |
HOMO-LUMO Gap | 4-7 eV | Frontier orbital analysis [9] [16] |
The computational analysis indicates that the most stable conformers adopt extended conformations where the hydroxyethyl chain is positioned to minimize steric interactions with the dimethylamino group [15] [9]. Solvent effects, modeled through implicit solvation approaches, demonstrate that polar environments stabilize conformers with exposed hydroxyl groups, while nonpolar environments favor more compact arrangements [18].
Comparative structural analysis with related sulfamide compounds reveals systematic trends in bond lengths, angles, and conformational preferences [19] [20]. The N'-(2-hydroxyethyl)-N,N-dimethyl- derivative shares structural similarities with other N,N-disubstituted sulfamides while exhibiting unique features attributable to the hydroxyethyl substituent [21] [22].
Comparison with N,N-dimethylsulfamide (Chemical Abstracts Service number 22504-72-9) demonstrates that the introduction of the hydroxyethyl group significantly affects the molecular geometry and electronic properties [23]. The additional hydroxyl functionality increases the molecular polarity and provides additional sites for intermolecular interactions [6].
Structural comparison with N'-(2-chlorophenyl)-N,N-dimethyl- sulfamide reveals the influence of substituent electronegativity on bond lengths and angles [24]. The hydroxyethyl group, being less electronegative than aromatic chloro substituents, results in longer S-N bond lengths and altered charge distribution patterns [7] [8].
Analysis of sulfamide derivatives with varying N-substituents shows that aliphatic substituents like the hydroxyethyl group generally produce more conformational flexibility compared to aromatic substituents [19] [20]. This flexibility is reflected in broader distributions of torsional angles and multiple accessible conformational minima [4].
The presence of the hydroxyl group in the 2-hydroxyethyl substituent creates opportunities for both intramolecular and intermolecular hydrogen bonding that are absent in simple alkyl-substituted sulfamides [6]. This hydrogen bonding capability significantly influences the compound's crystal packing and solution-phase behavior [6].
Comparative Parameter | Target Compound | N,N-Dimethylsulfamide | N'-(2-Chlorophenyl) Analog |
---|---|---|---|
Molecular Weight | 168.22 g/mol [2] | 124.16 g/mol [23] | 234.70 g/mol [24] |
Hydrogen Bond Donors | 1 (OH group) | 1 (NH group) | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (SO2 + OH) | 2 (SO2) | 2 (SO2) |
Conformational Flexibility | High | Moderate | Low |
Electronic Character | Electron-donating | Neutral | Electron-withdrawing |